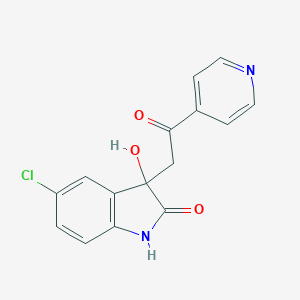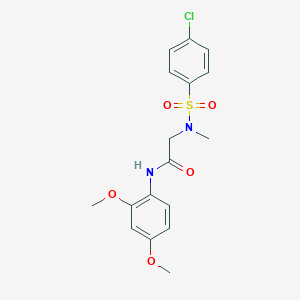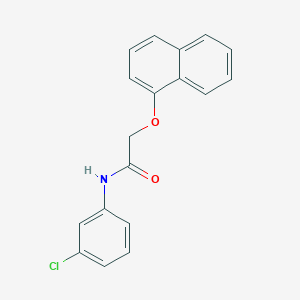![molecular formula C17H18N2O3S B506546 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol CAS No. 296790-98-2](/img/structure/B506546.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol” is a benzisothiazole derivative. Benzisothiazoles are a class of organic compounds containing a benzene fused to an isothiazole ring. The isothiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The InChI code provided in the search results can be used to generate a 2D structure of the molecule. This compound has a molecular weight of 288.33 g/mol .Chemical Reactions Analysis
Again, without specific literature, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. Benzisothiazoles, in general, are known to participate in a variety of chemical reactions, particularly as intermediates in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted from its structure. For example, the presence of polar groups (such as the sulfone and hydroxyl groups in this compound) can influence its solubility in different solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Antioxidant Activity and Therapeutic Roles
- Chlorogenic Acid (CGA), a phenolic compound with structural similarities, demonstrates a broad spectrum of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Its modulation of lipid and glucose metabolism suggests potential for treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Antimicrobial Activity
- The degradation of acetaminophen by advanced oxidation processes (AOPs) has been studied, with findings relevant to environmental and antimicrobial research. This indicates the potential for related compounds in enhancing AOPs for environmental decontamination and antimicrobial applications (Qutob et al., 2022).
Pharmaceutical and Material Science Applications
- Benzoxazole derivatives, including compounds with structural motifs related to "4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol," have shown significant pharmacological properties and applications in material science. The microwave-assisted synthesis of these derivatives points to their importance in rapid and diverse chemical research and industrial applications (Özil & Menteşe, 2020).
Anti-Cancer and Hepato-protective Effects
- Thymoquinone, a compound with some structural resemblance, has been noted for its anti-cancer and hepato-protective activities among other therapeutic potentials, suggesting the broad pharmaceutical applications of similarly structured molecules (Aftab, 2021).
Synthetic and Environmental Applications
- The study of synthetic phenolic antioxidants, including their environmental occurrence, fate, human exposure, and toxicity, underscores the importance of understanding the environmental impact and potential health risks of widespread chemical usage. This research has implications for the safety evaluation of synthetic compounds, including those related to "4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol" (Liu & Mabury, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)13-9-14(11(3)8-15(13)20)18-17-12-6-4-5-7-16(12)23(21,22)19-17/h4-10,20H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBJIGYKYDLFGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B506463.png)
![5-{[5-(2-bromo-4,5-dimethylphenyl)-2-furyl]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B506466.png)


![{2-Methoxy-6-[2-(2-quinolinyl)vinyl]phenoxy}acetonitrile](/img/structure/B506470.png)

![4-(4-bromophenyl)-5'-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506477.png)
![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)


![3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506503.png)
![1,14-Diethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B506505.png)

